

Thermodynamic Profile of 3,3-Diethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3-Diethylpentane**

Cat. No.: **B093089**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **3,3-diethylpentane** (also known as tetraethylmethane), a branched alkane with the chemical formula C9H20. The data presented herein is crucial for a variety of applications, including chemical process design, combustion analysis, and in the broader context of understanding structure-property relationships in hydrocarbons. This document summarizes key thermodynamic parameters, details the experimental methodologies used for their determination, and provides a visual representation of a typical experimental workflow.

Core Thermodynamic Data

The thermodynamic properties of **3,3-diethylpentane** have been experimentally determined and are compiled below. The data is primarily sourced from the National Institute of Standards and Technology (NIST) and other critically evaluated datasets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Enthalpy and Entropy Data

The standard molar enthalpy of formation (Δ_fH°), standard molar entropy (S°), and heat capacity (Cp) are fundamental thermodynamic quantities.

Property	Phase	Value	Temperature (K)
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	-235.6 \pm 1.5 kJ/mol	298.15
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	-200.7 \pm 1.6 kJ/mol	298.15
Standard Molar Entropy (S°)	Liquid	333.4 J/mol·K	298.15
Standard Molar Entropy (S°)	Gas	443.1 J/mol·K	298.15

Heat Capacity

The heat capacity of **3,3-diethylpentane** has been measured across a range of temperatures for its different phases.

Liquid Phase Heat Capacity (Cp)[\[3\]](#)

Heat Capacity (J/mol·K)	Temperature (K)
260.9	260
278.2	298.15
278.8	298.15

Gas Phase Heat Capacity (Cp)[\[2\]](#)

Heat Capacity (J/mol·K)	Temperature (K)
188.1	298.15
209.7	400
261.2	500
311.0	600
355.6	700
394.0	800
426.8	900
454.8	1000

Phase Transition Data

Key phase transition temperatures and enthalpies are critical for understanding the physical behavior of the compound.

Property	Value
Normal Boiling Point	419.0 K (145.8 °C)
Triple Point Temperature	240.1 K (-33.05 °C)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	39.4 kJ/mol at 298.15 K
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	10.04 kJ/mol

Experimental Protocols

The thermodynamic data presented in this guide are primarily determined through calorimetric techniques. The two most relevant methods for a volatile hydrocarbon like **3,3-diethylpentane** are bomb calorimetry for determining the enthalpy of combustion (from which enthalpy of formation is derived) and differential scanning calorimetry for measuring heat capacities and enthalpies of phase transitions.

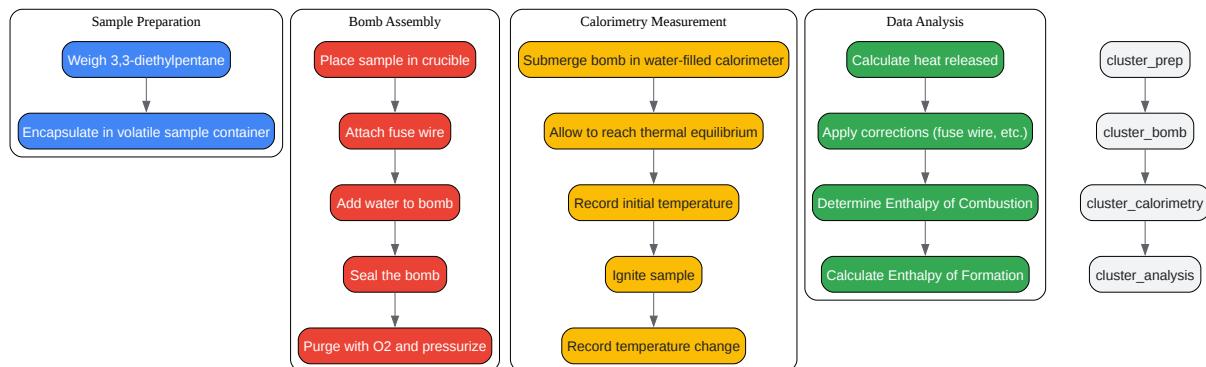
Bomb Calorimetry (for Enthalpy of Combustion)

Bomb calorimetry is a standard technique for determining the heat of combustion of a substance.^{[4][5]} For a volatile liquid like **3,3-diethylpentane**, special handling procedures are required.

Methodology:

- **Sample Preparation:** A precise mass of liquid **3,3-diethylpentane** is encapsulated in a container suitable for volatile liquids, such as a gelatin capsule or a specialized platinum crucible with a lid that can be opened remotely.^[3] This is to prevent evaporation before combustion.
- **Bomb Assembly:** The sample container is placed in a crucible within a high-pressure stainless steel vessel called a "bomb." A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of water is typically added to the bomb to ensure that all water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and purged of air, then filled with pure oxygen to a high pressure (typically around 30 atm).^[4]
- **Calorimeter Setup:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the **3,3-diethylpentane** releases heat, which is absorbed by the bomb and the surrounding water.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Calculation:** The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and any side reactions (such as the formation of nitric acid from residual nitrogen). The enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions)


Differential scanning calorimetry is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- Sample Preparation: A small, accurately weighed sample of **3,3-diethylpentane** (typically a few milligrams) is hermetically sealed in a small aluminum pan.[\[9\]](#) An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves heating or cooling at a constant rate.
- Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.
- Data Analysis:
 - Heat Capacity: The heat capacity is determined by measuring the difference in heat flow between the sample and a baseline, and comparing it to the heat flow of a standard material with a known heat capacity.
 - Phase Transitions: Phase transitions, such as melting or boiling, result in endothermic or exothermic peaks in the DSC thermogram. The temperature at which the peak occurs corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for determining the enthalpy of combustion of a volatile liquid like **3,3-diethylpentane** using bomb calorimetry.

[Click to download full resolution via product page](#)

Caption: Workflow for Bomb Calorimetry of **3,3-Diethylpentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. moorparkcollege.edu [moorparkcollege.edu]
- 2. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 3. researchgate.net [researchgate.net]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- To cite this document: BenchChem. [Thermodynamic Profile of 3,3-Diethylpentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093089#thermodynamic-data-for-3-3-diethylpentane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com